2-methyl-4,6-dinitro-1-benzofuran
Description
2-Methyl-4,6-dinitro-1-benzofuran is a nitro-substituted benzofuran derivative characterized by a fused benzene and furan ring system. Key structural features include:
- Nitro groups at positions 4 and 6, which are strong electron-withdrawing groups (EWGs) that influence reactivity, solubility, and electronic properties.
Properties
IUPAC Name |
2-methyl-4,6-dinitro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-5-2-7-8(11(14)15)3-6(10(12)13)4-9(7)16-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRXQQVBYKVWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,6-dinitro-1-benzofuran typically involves the nitration of 2-methylbenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,6-dinitro-1-benzofuran undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
2-methyl-4,6-dinitro-1-benzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-4,6-dinitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with key biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
The following table summarizes structural and functional differences between 2-methyl-4,6-dinitro-1-benzofuran and analogous compounds:
Key Observations:
Substituent Effects on Reactivity :
- Synthetic Challenges: Nitration reactions (required for this compound) are hazardous and require stringent temperature control, unlike the base-mediated condensations used for methoxy analogs .
Biological Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
